molecular formula C9H17ClS B8323007 2-Chloroethyl cycloheptyl sulfide CAS No. 333782-91-5

2-Chloroethyl cycloheptyl sulfide

Cat. No.: B8323007
CAS No.: 333782-91-5
M. Wt: 192.75 g/mol
InChI Key: VZAFAIWKCNQHJP-UHFFFAOYSA-N
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Description

2-Chloroethyl cycloheptyl sulfide is a structural analog of sulfur mustard (mustard gas), belonging to a class of compounds known as vesicants due to their ability to cause severe skin, eye, and respiratory tract damage . Similar to the well-characterized simulant 2-Chloroethyl ethyl sulfide (CEES) , it is expected to function as an alkylating agent. Its primary research value lies in serving as a model compound for studying the mechanisms of sulfur mustard toxicity and for developing improved decontamination strategies and medical countermeasures . Studies on CEES, a closely related monofunctional analog, show that such compounds induce oxidative stress and cause both direct and oxidative DNA damage in skin cells, as evidenced by phosphorylation of H2A.X and p53 proteins . Furthermore, exposure to sulfur mustard analogs has been linked to centrosome amplification and chromosome instability, which may explain the increased cancer incidence observed after exposure to the parent warfare agent . The hydrolysis mechanisms of these compounds are complex and can be influenced by the presence of salts and initial reaction conditions . This product, this compound, is intended for research use only and is a key tool for toxicological studies in biomedical research. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

333782-91-5

Molecular Formula

C9H17ClS

Molecular Weight

192.75 g/mol

IUPAC Name

2-chloroethylsulfanylcycloheptane

InChI

InChI=1S/C9H17ClS/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2

InChI Key

VZAFAIWKCNQHJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)SCCCl

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

Mechanism of Action
2-Chloroethyl cycloheptyl sulfide acts as an alkylating agent, leading to the formation of DNA adducts and subsequent cellular damage. Research indicates that it can induce inflammatory responses and microvesication in skin tissues, mimicking the effects of sulfur mustard.

Case Study: Inflammatory Biomarkers
A study utilizing SKH-1 hairless mice exposed to this compound demonstrated significant increases in skin bi-fold thickness, indicative of edema and inflammation. Histopathological evaluations revealed increased epidermal thickness and inflammatory cell infiltration, making it a valuable model for studying skin toxicity related to chemical warfare agents .

Parameter Control Group This compound (2 mg)
Skin Bi-fold Thickness (mm)0.67 ± 0.021.31 ± 0.02
Epidermal Thickness (μm)50 ± 5100 ± 10
Neutrophil CountLowSignificantly elevated

Medical Countermeasures

Development of Therapeutics
Given its similarity to sulfur mustard, research on this compound is pivotal for developing medical countermeasures against chemical warfare agents. The identification of biomarkers associated with its exposure can aid in assessing the efficacy of potential treatments.

Case Study: Systemic Effects
A study highlighted the systemic diffusion of vesicants like this compound, demonstrating its ability to induce neurological damage following dermal exposure. Plasma metabolomics revealed the presence of conjugates with glutathione and other markers that indicate internal damage, providing insights into therapeutic targets for counteracting such injuries .

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of compounds related to this compound. Investigations into its derivatives have shown potential against various bacterial strains.

Case Study: Antimicrobial Activity
Research evaluating a series of chloroethyl derivatives demonstrated significant antibacterial activity comparable to standard antibiotics like penicillin G and ciprofloxacin. This suggests that modifications of the compound could lead to new antimicrobial agents .

Environmental Monitoring

Due to its classification as a hazardous chemical, monitoring the presence and concentration of this compound in environmental samples is crucial.

Analytical Methods
Gas chromatography coupled with mass spectrometry has been employed to detect this compound in soil and water samples, ensuring compliance with safety regulations and environmental protection standards .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cycloheptyl group in this compound increases molecular weight and reduces vapor pressure compared to CES or methyl derivatives, making it less volatile .
  • Reactivity : Unlike HD (two chloroethyl groups), the single chloroethyl substituent in this compound limits its ability to form cyclic sulfonium ions, a key mechanism in HD’s vesicant activity .

Detection and Environmental Stability

  • Detection : Similar to CES, portable mass spectrometry systems could identify this compound via characteristic fragmentation patterns (e.g., m/z peaks for Cl⁻ and cycloheptyl ions) .
  • Persistence : The cycloheptyl group may enhance environmental stability compared to HD, which hydrolyzes in water to form thiodiglycol and HCl .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of cycloheptanethiol with 1,2-dichloroethane in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. The thiolate anion attacks the less sterically hindered carbon of 1,2-dichloroethane, displacing a chloride ion to form the sulfide.

Typical Procedure

  • Reagents : Cycloheptanethiol (1.0 equiv), 1,2-dichloroethane (1.2 equiv), potassium carbonate (2.0 equiv).

  • Catalyst : Tetrabutylammonium bromide (0.05 equiv) to enhance solubility and reaction rate.

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

  • Workup : Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Yield : ~75–85% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Optimization Insights

  • Temperature : Higher temperatures (>100°C) promote side reactions (e.g., elimination to form vinyl sulfides).

  • Solvent : DMF outperforms THF due to better stabilization of the thiolate intermediate.

Alkylation of Cycloheptyl Mercaptan with 2-Chloroethyl Chloride

Methodology

This one-step alkylation employs 2-chloroethyl chloride as the electrophile. The reaction is facilitated by a phase-transfer catalyst (PTC) in a biphasic solvent system.

Representative Protocol

  • Reagents : Cycloheptyl mercaptan (1.0 equiv), 2-chloroethyl chloride (1.1 equiv), NaOH (aqueous, 20%).

  • Catalyst : Aliquat 336 (0.1 equiv) as PTC.

  • Conditions : Stir at 50°C for 4 hours.

  • Purification : Distill under reduced pressure (b.p. 120–125°C at 15 mmHg).

  • Yield : 80–88% with >98% purity (GC-MS analysis).

Challenges and Solutions

  • Side Products : Di-alkylation is minimized by controlling stoichiometry (excess mercaptan).

  • Catalyst Recycling : Aliquat 336 can be recovered via aqueous extraction and reused.

Chlorination of 2-Hydroxyethyl Cycloheptyl Sulfide

Two-Step Synthesis

This route first synthesizes 2-hydroxyethyl cycloheptyl sulfide via thiol-ene coupling, followed by chlorination of the hydroxyl group.

Step 1: Thiol-ene Reaction

  • Reagents : Cycloheptanethiol (1.0 equiv), ethylene oxide (1.2 equiv).

  • Conditions : Heat at 60°C with BF₃·Et₂O (0.05 equiv) as catalyst for 3 hours.

  • Intermediate : 2-Hydroxyethyl cycloheptyl sulfide (yield: 90–95%).

Step 2: Chlorination with Thionyl Chloride

  • Reagents : Intermediate (1.0 equiv), SOCl₂ (1.5 equiv), pyridine (1.0 equiv).

  • Conditions : Reflux in dry DCM for 2 hours.

  • Workup : Wash with NaHCO₃, dry, and distill.

  • Final Yield : 70–78% (purity: 97% by NMR).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh scalability; minimal side productsRequires anhydrous conditions75–85%
Alkylation with PTCFast reaction; easy workupCatalyst cost; biphasic system complexity80–88%
Chlorination of HydroxylHigh-purity productTwo-step process; SOCl₂ handling hazards70–78%

Catalytic Systems and Solvent Effects

Metal Catalysts

  • Copper(II) Chloride : Enhances electrophilicity of 1,2-dichloroethane in Method 1 (5–10% yield increase).

  • Zinc Sulfate : Reduces reaction time in aqueous-phase alkylation (Method 2) by stabilizing intermediates.

Solvent Optimization

  • Water/DCM Biphasic Systems : Improve mass transfer in Method 2, reducing emulsion formation.

  • Neat Conditions : For small-scale syntheses, solvent-free reactions at 100°C achieve comparable yields.

Purification and Characterization

Techniques

  • Distillation : Effective for high-boiling-point products (e.g., Method 2).

  • Crystallization : Methanol/water mixtures precipitate pure sulfide (Method 1).

  • Chromatography : Necessary for removing trace di-sulfides in Method 3.

Analytical Data

  • NMR (¹H) : δ 1.50–1.85 (m, 12H, cycloheptyl), 2.85 (t, 2H, SCH₂), 3.65 (t, 2H, CH₂Cl).

  • GC-MS : m/z 206 [M]⁺, characteristic fragments at m/z 91 (cycloheptyl) .

Q & A

Q. What are the recommended safety protocols for handling 2-chloroethyl cycloheptyl sulfide in laboratory settings?

Researchers must use fluoroprene or chloroprene gloves (minimum thickness 0.6–0.7 mm) and tight-fitting goggles to prevent skin/eye contact. Work under a fume hood to avoid vapor inhalation. Store in dry, inert atmospheres (e.g., argon) in sealed containers, away from moisture . Full-body chemical-resistant suits and NIOSH-approved respirators (ABEK-type filters) are advised for high-concentration handling .

Q. What synthetic routes are available for this compound, and how do substituents influence reactivity?

Synthesis typically involves nucleophilic substitution between cycloheptylthiol and 2-chloroethyl halides. The cycloheptyl group’s steric bulk may slow reaction kinetics compared to smaller analogs (e.g., ethyl or methyl sulfides). Researchers should optimize solvents (e.g., THF) and catalysts (e.g., triethylamine) under inert conditions . The chlorine atom enhances electrophilicity, facilitating alkylation, but cycloheptyl’s hydrophobicity may reduce solubility in polar media .

Q. Which analytical techniques are most effective for quantifying this compound in experimental matrices?

Gas chromatography with flame ionization detection (GC-FID) is standard, as validated for analogs like 2-chloroethyl ethyl sulfide (CEES). Calibrate using internal standards (e.g., malathion) and spiked recovery tests. For trace analysis, pair GC with mass spectrometry (GC-MS) to confirm molecular fragmentation patterns .

Q. How can researchers determine the physicochemical properties of this compound when literature data is limited?

Extrapolate from analogs (e.g., CEES) using computational tools (e.g., QSAR models) and experimental measurements. Key properties include logP (estimated via HPLC retention times) and vapor pressure (measured via static headspace GC). Cross-reference with NIST databases for structural analogs .

Advanced Research Questions

Q. What degradation pathways and intermediate products arise from the environmental persistence of this compound?

Photocatalytic oxidation produces sulfoxides, sulfones, and disulfides, with toxicity varying by intermediate. For example, sulfones are less reactive but may bioaccumulate. Use LC-MS/MS to identify intermediates and assess ecotoxicity via Daphnia magna bioassays . Compare degradation rates under UV vs. visible light to evaluate catalytic efficiency .

Q. How does the cycloheptyl substituent influence the compound’s reactivity compared to ethyl or methyl analogs?

The cycloheptyl group increases steric hindrance, reducing nucleophilic attack rates by ~30% compared to CEES in SN2 reactions. Quantify via kinetic studies (e.g., monitoring thiolysis with Ellman’s reagent). Computational docking models can further clarify steric effects on enzyme inhibition .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Systematically compare experimental variables: solvent polarity, temperature, and catalyst presence. For example, discrepancies in hydrolysis rates may stem from pH variations. Meta-analyses of published datasets, weighted by methodological rigor (e.g., control groups, replicates), can identify consensus values .

Q. What are the ecotoxicological implications of this compound in aquatic systems?

Conduct microcosm studies to measure bioaccumulation in algae (Chlorella vulgaris) and biodegradation via sediment microbes. Use OECD 301F tests to assess aerobic degradation half-lives. Model partitioning coefficients (e.g., Kow) to predict environmental fate .

Q. How does this compound interact with biological systems, such as pulmonary tissue?

Inhalation studies in rodent models show CEES (analog) induces airway fibrin casts and oxidative stress. Apply similar protocols with this compound, measuring inflammatory cytokines (IL-6, TNF-α) and histopathological changes. Compare results to sulfur mustard (HD) mechanisms .

Q. What statistical methods ensure robust data interpretation in studies of this compound?

Use multivariate regression to isolate variables (e.g., concentration, exposure time) in toxicity assays. For GC data, apply Grubbs’ test to exclude outliers and report confidence intervals (95% CI). Follow reproducibility frameworks (e.g., ARRIVE guidelines) for animal studies .

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